molecular formula C4H4BrNS B14073934 2-Bromoallyl isothiocyanate CAS No. 101670-63-7

2-Bromoallyl isothiocyanate

Cat. No.: B14073934
CAS No.: 101670-63-7
M. Wt: 178.05 g/mol
InChI Key: OVLGERKAQNKJRX-UHFFFAOYSA-N
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Description

1-Propene, 2-bromo-3-isothiocyanato- is an organic compound with the molecular formula C4H5BrNS It is a derivative of propene, where the hydrogen atoms at positions 2 and 3 are substituted by bromine and isothiocyanate groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propene, 2-bromo-3-isothiocyanato- can be synthesized through several methods. One common approach involves the reaction of 2-bromopropene with thiophosgene in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the isothiocyanate group .

Industrial Production Methods

Industrial production of 1-Propene, 2-bromo-3-isothiocyanato- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-Propene, 2-bromo-3-isothiocyanato- undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for allylic bromination reactions.

Major Products Formed

Scientific Research Applications

1-Propene, 2-bromo-3-isothiocyanato- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propene, 2-bromo-3-isothiocyanato- involves its reactivity with nucleophiles and electrophiles. The bromine atom and the isothiocyanate group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propene, 2-bromo-3-isothiocyanato- is unique due to the presence of both bromine and isothiocyanate groups on the propene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

101670-63-7

Molecular Formula

C4H4BrNS

Molecular Weight

178.05 g/mol

IUPAC Name

2-bromo-3-isothiocyanatoprop-1-ene

InChI

InChI=1S/C4H4BrNS/c1-4(5)2-6-3-7/h1-2H2

InChI Key

OVLGERKAQNKJRX-UHFFFAOYSA-N

Canonical SMILES

C=C(CN=C=S)Br

Origin of Product

United States

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